Cas no 35128-56-4 (4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole)
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole
- 4-Bromo-7-nitro-2,1,3-benzoxadiazole
- DTXSID40475758
- 35128-56-4
- BS-53020
- UEARFJVKDGVSDM-UHFFFAOYSA-N
- SCHEMBL3192786
- 2,1,3-Benzoxadiazole, 4-bromo-7-nitro-
- D75424
- CS-0093679
- 4-Bromo-7-nitrobenzofurazan
-
- Inchi: 1S/C6H2BrN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
- InChI Key: UEARFJVKDGVSDM-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C1=NON=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 242.92795g/mol
- Monoisotopic Mass: 242.92795g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 84.7Ų
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153019-1g |
4-bromo-7-nitrobenzo[c][1,2,5]oxadiazole |
35128-56-4 | 95% | 1g |
$396 | 2021-08-05 | |
| Chemenu | CM153019-5g |
4-bromo-7-nitrobenzo[c][1,2,5]oxadiazole |
35128-56-4 | 95% | 5g |
$884 | 2021-08-05 | |
| Chemenu | CM153019-10g |
4-bromo-7-nitrobenzo[c][1,2,5]oxadiazole |
35128-56-4 | 95% | 10g |
$1328 | 2021-08-05 | |
| Chemenu | CM153019-25g |
4-bromo-7-nitrobenzo[c][1,2,5]oxadiazole |
35128-56-4 | 95% | 25g |
$2216 | 2021-08-05 | |
| Alichem | A019097822-5g |
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole |
35128-56-4 | 95% | 5g |
$1313.20 | 2023-09-02 | |
| Alichem | A019097822-10g |
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole |
35128-56-4 | 95% | 10g |
$2110.50 | 2023-09-02 | |
| Alichem | A019097822-25g |
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole |
35128-56-4 | 95% | 25g |
$3283.00 | 2023-09-02 | |
| Chemenu | CM153019-250mg |
4-bromo-7-nitrobenzo[c][1,2,5]oxadiazole |
35128-56-4 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM153019-1g |
4-bromo-7-nitrobenzo[c][1,2,5]oxadiazole |
35128-56-4 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1261252-100mg |
2,1,3-Benzoxadiazole, 4-bromo-7-nitro- |
35128-56-4 | 98% | 100mg |
$90 | 2024-06-06 |
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole Suppliers
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole
Research Briefing on 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole (CAS: 35128-56-4): Recent Advances and Applications
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole (CAS: 35128-56-4) is a nitrobenzofurazan derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a fluorescent probe and a reactive intermediate in organic synthesis. Recent studies have explored its utility in bioimaging, protein labeling, and drug discovery, leveraging its unique photophysical properties and reactivity. This briefing synthesizes the latest research findings on this compound, highlighting its potential in both academic and industrial settings.
One of the most notable advancements involves the use of 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole as a thiol-reactive fluorescent probe. A 2023 study published in Chemical Communications demonstrated its efficacy in real-time monitoring of glutathione (GSH) dynamics in live cells. The compound's bromo group facilitates nucleophilic substitution with thiols, while the nitrobenzofurazan moiety provides strong fluorescence upon reaction, enabling high-sensitivity detection. This application is particularly relevant in cancer research, where GSH levels are often dysregulated.
In drug discovery, 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole has been employed as a key intermediate in the synthesis of novel kinase inhibitors. A recent Journal of Medicinal Chemistry paper (2024) detailed its use in constructing covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The bromo group was strategically incorporated to enable selective modification of cysteine residues, enhancing inhibitor specificity. This approach has shown promise in preclinical models of B-cell malignancies, with improved pharmacokinetic profiles compared to traditional reversible inhibitors.
Further innovations include its application in materials science. Researchers at MIT (2023) functionalized 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole with conjugated polymers to create stimuli-responsive materials for optoelectronic devices. The compound's electron-withdrawing nitro group and planar structure facilitated charge transport, yielding materials with tunable luminescence properties under redox conditions. This interdisciplinary application underscores the compound's versatility beyond biological contexts.
Despite these advances, challenges remain in optimizing the compound's aqueous solubility and minimizing nonspecific binding in biological systems. Recent structure-activity relationship (SAR) studies (e.g., ACS Chemical Biology, 2024) have explored modifications to the benzofurazan core to address these limitations while preserving reactivity. These efforts highlight the ongoing need for molecular engineering to fully exploit 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole's potential across applications.
In conclusion, 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole (35128-56-4) continues to emerge as a multifaceted tool in chemical biology and drug development. Its dual functionality as a reactive handle and fluorophore positions it uniquely for future innovations in targeted therapeutics, diagnostic probes, and smart materials. Ongoing research is expected to further expand its utility through rational design and novel conjugation strategies.
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